molecular formula C10H13N3O B13168336 3-(Pyridin-3-yl)-1,4-diazepan-2-one

3-(Pyridin-3-yl)-1,4-diazepan-2-one

Cat. No.: B13168336
M. Wt: 191.23 g/mol
InChI Key: RYLCABNELLNYKL-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-1,4-diazepan-2-one is a heterocyclic compound that features a seven-membered diazepane ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with a suitable bis-electrophile under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-1,4-diazepan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyridin-3-yl)-1,4-diazepan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-pyridin-3-yl-1,4-diazepan-2-one

InChI

InChI=1S/C10H13N3O/c14-10-9(12-5-2-6-13-10)8-3-1-4-11-7-8/h1,3-4,7,9,12H,2,5-6H2,(H,13,14)

InChI Key

RYLCABNELLNYKL-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C(=O)NC1)C2=CN=CC=C2

Origin of Product

United States

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